molecular formula C19H22N6O2 B2581084 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034317-64-9

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2581084
CAS RN: 2034317-64-9
M. Wt: 366.425
InChI Key: GJUAORWOICAYTP-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research has focused on developing new synthetic pathways for creating diverse libraries of compounds. For instance, studies have detailed the synthesis of pyridazin-6-ones, pyridazin-6-imines, and various pyridines through smooth coupling reactions involving key intermediates similar to the chemical structure of interest. These synthetic routes are crucial for the development of pharmaceuticals and organic materials (Sayed et al., 2002).

  • Diverse Library Generation : The versatility of certain ketonic Mannich bases derived from similar structures has been utilized to generate structurally diverse compound libraries. This approach has led to the discovery of compounds with potential applications in drug development and materials science (Roman, 2013).

Biological Activity

  • Antioxidant and Antimicrobial Activities : A series of compounds synthesized from structures analogous to the chemical of interest have been evaluated for their antioxidant and antimicrobial activities. Some compounds showed significant activity against bacterial strains such as Staphylococcus aureus and Salmonella typhimurium, highlighting their potential as lead compounds in developing new antibiotics (Bassyouni et al., 2012).

Molecular Docking and Drug Design

  • Molecular Docking Studies : The chemical structure's analogs have been subject to molecular docking studies to understand their interaction with biological targets. These studies are pivotal in drug design, offering insights into the molecular basis of drug-receptor interactions and facilitating the development of more effective therapeutic agents (Venugopal et al., 2020).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-23(2)17-9-20-10-18(22-17)27-14-7-8-24(11-14)19(26)12-25-13-21-15-5-3-4-6-16(15)25/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUAORWOICAYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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